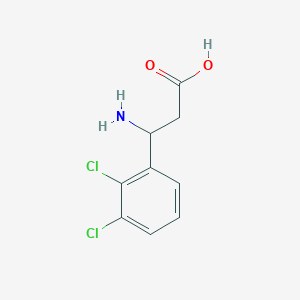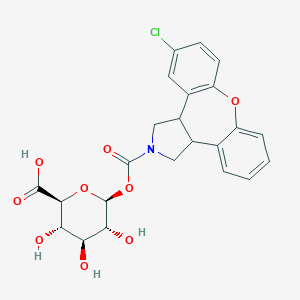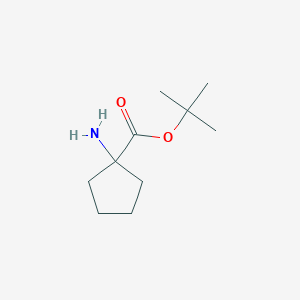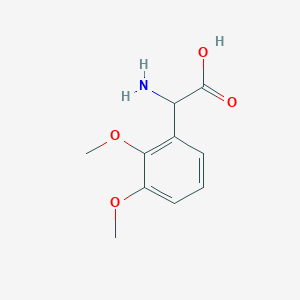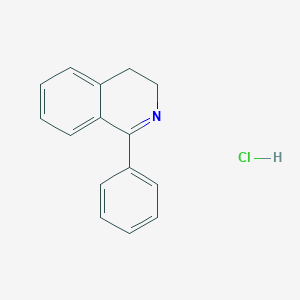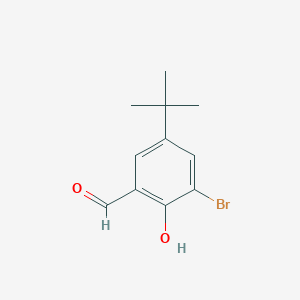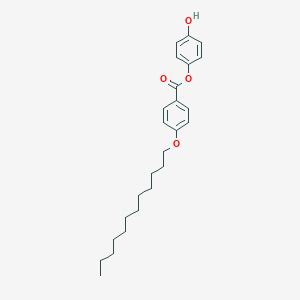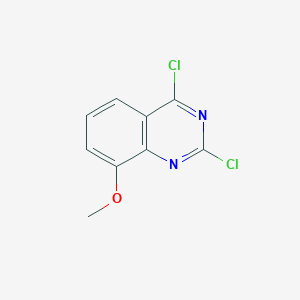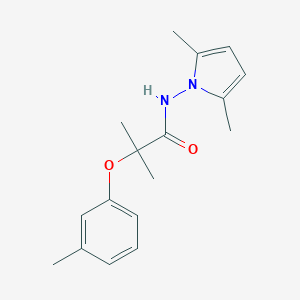
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, also known as DMPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP belongs to the class of pyrrole derivatives and has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The exact mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and by modulating the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase-2 and phospholipase A2. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to interact with ion channels, such as voltage-gated sodium channels and transient receptor potential channels, which are involved in the regulation of pain and neuronal excitability.
生化学的および生理学的効果
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1, in vitro and in vivo. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been found to reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory process. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been shown to reduce pain and fever in animal models, indicating its potential use as an analgesic and antipyretic agent.
実験室実験の利点と制限
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high yield and purity. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, particularly in the presence of moisture and light. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also has low solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide. One area of interest is the development of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, particularly its interaction with ion channels and enzymes involved in the inflammatory process. Furthermore, the potential use of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide in the treatment of various inflammatory and pain-related conditions, as well as its anticancer activity, warrants further investigation.
合成法
The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide involves the reaction between 2,5-dimethyl-1H-pyrrole and 2-methyl-2-(3-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
科学的研究の応用
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit anticancer activity, making it a potential candidate for cancer therapy.
特性
CAS番号 |
124237-27-0 |
|---|---|
製品名 |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-6-8-15(11-12)21-17(4,5)16(20)18-19-13(2)9-10-14(19)3/h6-11H,1-5H3,(H,18,20) |
InChIキー |
SJLKMYZKQSIFFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
正規SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
その他のCAS番号 |
124237-27-0 |
同義語 |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



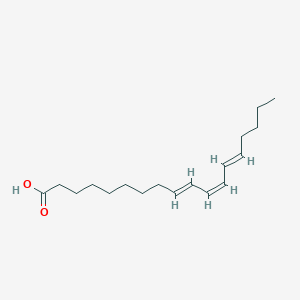
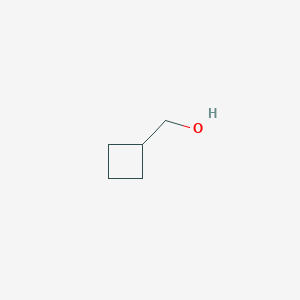
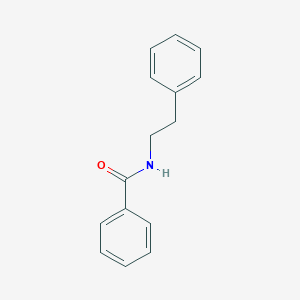
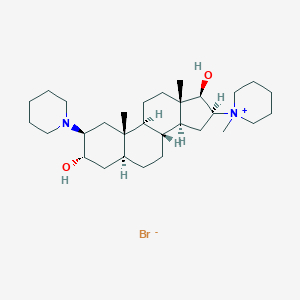
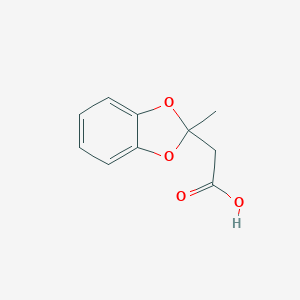
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
